3,5-Bis((1-oxopropyl)amino)benzoic acid

Lipophilicity Drug design Chromatography

Sourcing the correct de-iodinated reference standard for X-ray contrast media degradation studies is often hindered by misclassification with the tri-iodinated parent drug diprotrizoic acid (ΔMW -377.7 Da). This product resolves that gap. • Authentic reference standard with cLogP 3.38 and TPSA 102.5 Ų for distinct reversed-phase LC-MS/MS retention vs. polar parent (LogP ≈ -3.75) • Symmetrical 3,5-bis(propionylamino) motif enables predictable two-point hydrogen-bonding for co-crystal and MOF design • Thermally stable (bp 579.2 °C) and late-eluting - ideal as a system-suitability marker in multi-analyte HPLC methods

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 83846-87-1
Cat. No. B5842130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis((1-oxopropyl)amino)benzoic acid
CAS83846-87-1
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)CC
InChIInChI=1S/C13H16N2O4/c1-3-11(16)14-9-5-8(13(18)19)6-10(7-9)15-12(17)4-2/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,18,19)
InChIKeyDWFNEOGXOLFRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5‑Bis((1‑oxopropyl)amino)benzoic acid – Identity & Structure


3,5‑Bis((1‑oxopropyl)amino)benzoic acid (3,5‑dipropionamidobenzoic acid; CAS 83846‑87‑1) is a symmetrically substituted aromatic diamide with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g·mol⁻¹. The compound consists of a benzoic acid core bearing two propionylamino (propanoylamino) groups at the 3‑ and 5‑positions . Its calculated partition coefficient (cLogP) is 3.38, its topological polar surface area (TPSA) is 102.5 Ų, and it possesses three hydrogen‑bond donors (two amide NH plus carboxylic acid OH) together with four hydrogen‑bond acceptors . The compound belongs to the family of 3,5‑bis(acylamino)benzoic acids, a class that includes the clinically used iodinated X‑ray contrast agent diprotrizoic acid (2,4,6‑triiodo‑3,5‑bis(propionylamino)benzoic acid) and the acetyl‑chain analog 3,5‑diacetamidobenzoic acid .

3,5‑Bis((1‑oxopropyl)amino)benzoic acid: Why Analogs Fail


Substituting 3,5‑bis((1‑oxopropyl)amino)benzoic acid with a generic 3,5‑bis(acylamino)benzoic acid is scientifically unsound because the acyl chain length and the presence or absence of ring iodination create large, measurable differences in lipophilicity, hydrogen‑bonding capacity, molecular weight, and X‑ray opacity. The propionyl (C3) side‑chain imparts a cLogP of 3.38, whereas the acetyl (C2) analog 3,5‑diacetamidobenzoic acid has a cLogP of only 1.45 [1]. This ~1.93 log‑unit gap corresponds to an ~85‑fold difference in octanol‑water partition coefficient, which significantly alters membrane permeability, reversed‑phase chromatographic retention, and environmental partitioning. Furthermore, the non‑iodinated core (MW 264.3) differs from the tri‑iodinated diprotrizoic acid (MW 642.0, density 2.40 g·cm⁻³) by >375 Da and a density difference of ~1.1 g·cm⁻³, making the two compounds chemically and pharmacologically non‑interchangeable . Mono‑substituted analogs such as 3‑(propionylamino)benzoic acid lack the symmetrical bis‑amide hydrogen‑bonding pattern and have a lower TPSA, further precluding simple substitution . These quantitative disparities mean that any method validated for one member of the class cannot be applied to another without full re‑validation.

3,5‑Bis((1‑oxopropyl)amino)benzoic acid vs. Key Analogs


Lipophilicity Advantage Over Acetyl Analog

3,5‑Bis((1‑oxopropyl)amino)benzoic acid (target) has a calculated LogP of 3.38, whereas 3,5‑diacetamidobenzoic acid (acetyl analog, CAS 7743‑39‑7) has a calculated LogP of 1.45 [1]. The ΔLogP of +1.93 units corresponds to an ~85‑fold greater preference for the octanol phase, indicating substantially higher lipophilicity. This difference arises from the additional methylene group in each propionyl side chain.

Lipophilicity Drug design Chromatography

Molecular Weight & Density vs. Diprotrizoic Acid

The target compound (MW 264.28 g·mol⁻¹, density 1.313 g·cm⁻³) is the completely non‑iodinated analog of diprotrizoic acid (2,4,6‑triiodo‑3,5‑bis(propionylamino)benzoic acid, CAS 85‑16‑5; MW 641.97 g·mol⁻¹, density 2.401 g·cm⁻³) . The mass difference of 377.69 Da and density difference of 1.088 g·cm⁻³ reflect the presence vs absence of three iodine atoms. Additionally, diprotrizoic acid is strongly hydrophilic (LogP ≈ −3.75) due to the electron‑withdrawing iodine substituents, whereas the target is lipophilic (LogP 3.38) [1].

Contrast agents Environmental fate Mass spectrometry

Hydrogen‑Bonding Pattern: Bis‑Amide vs. Mono‑Amide Isomers

The target compound has a topological polar surface area (TPSA) of 102.5 Ų and three hydrogen‑bond donors (two amide NH + one COOH). In contrast, the mono‑substituted positional isomer 3‑(propionylamino)benzoic acid (CAS 76208‑99‑6) has a TPSA of approximately 66‑83 Ų and only two H‑bond donors, while 4‑(propionylamino)benzoic acid (CAS 19313‑85‑0) shares the same reduced H‑bond donor count . The target's symmetrical 3,5‑bis‑amide configuration enables a geometrically defined, two‑point hydrogen‑bonding motif that is absent in the mono‑substituted analogs.

Supramolecular chemistry Crystal engineering Solubility

Boiling Point & Thermal Stability vs. Analogs

The predicted boiling point of the target compound is 579.2 °C at 760 mmHg, compared with 444.2 °C for 3‑(propionylamino)benzoic acid and 584.4 °C for 3,5‑diacetamidobenzoic acid . The flash point of the target is 304.1 °C, and its vapor pressure is extremely low (2.94 × 10⁻¹⁴ mmHg at 25 °C) . These values place the target's volatility between the lighter mono‑substituted analog and the slightly heavier acetyl bis‑amide.

Thermal analysis Purification Formulation

Refractive Index for Identity & Purity

The target compound has a reported refractive index (n) of 1.623 . By contrast, the mono‑substituted analog 3‑(propionylamino)benzoic acid lacks a reported refractive index in standard databases, and the acetyl analog 3,5‑diacetamidobenzoic acid has a refractive index of approximately 1.60 (estimated) . While refractive index alone is insufficient for definitive identification, the value of 1.623 provides a rapid, non‑destructive quality‑control checkpoint that can distinguish the target from closely related bis‑acylamino benzoic acids.

Quality control Optical materials Refractometry

3,5‑Bis((1‑oxopropyl)amino)benzoic acid: Key Applications


Surrogate Standard for Contrast Agent Environmental Fate

Because 3,5‑bis((1‑oxopropyl)amino)benzoic acid is the fully de‑iodinated analog of diprotrizoic acid (ΔMW = −377.7 Da, ΔLogP ≈ +7.1 units), it serves as an authentic reference standard for identifying and quantifying de‑iodination transformation products during advanced oxidation or electro‑reductive treatment of iodinated X‑ray contrast media [1]. Its LogP of 3.38 and TPSA of 102.5 Ų enable straightforward reversed‑phase LC‑MS/MS method development with retention behavior distinct from the highly polar parent contrast agent (LogP ≈ −3.75).

Lipophilic Bis‑Amide Building Block for Supramolecular Chemistry

The symmetrical 3,5‑bis(propionylamino) substitution pattern provides a geometrically predictable two‑point hydrogen‑bonding motif (three H‑bond donors, TPSA 102.5 Ų) combined with a cLogP of 3.38 – a lipophilicity level approximately 85‑fold higher than the analogous acetyl‑chain building block (cLogP 1.45) [2]. This balance of hydrogen‑bonding capability and lipophilicity makes the target a candidate ligand for constructing metal‑organic frameworks or co‑crystals that require both directional supramolecular assembly and solubility in moderately non‑polar media.

Chromatographic Method Development & System Suitability

The combination of a high cLogP (3.38), a defined TPSA (102.5 Ų), and a boiling point of 579.2 °C makes the target well‑suited as a late‑eluting, thermally stable system‑suitability marker in reversed‑phase HPLC method validation . Its retention is clearly distinguishable from the earlier‑eluting, more polar acetyl analog (cLogP 1.45) and the mono‑substituted propionylamino isomers (lower TPSA, lower boiling point), providing unambiguous peak identification in multi‑analyte methods.

Reference Material for Spectral Library Expansion

With a refractive index of 1.623, a well‑defined molecular ion ([M+H]⁺ at m/z 265.12), and distinct NMR spectroscopic signatures predictable from the symmetrical 3,5‑substitution pattern, the target compound is suitable as a procurement‑grade reference material for expanding spectral libraries used in forensic, pharmaceutical, and environmental analytical chemistry . It can serve as a retention‑time and spectral benchmark distinct from both the iodinated parent contrast agent and the acetyl‑chain analog.

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